N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide
Description
N-[(4-Fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule featuring a pyrrole-2-carboxamide backbone substituted with a 4-fluorobenzyl group at the nitrogen and a 3-methylbutanoyl group at the 4-position of the pyrrole ring. Its molecular formula is C₁₈H₂₀FN₂O₂ (molar mass: 321.36 g/mol). The compound’s design integrates fluorinated aromatic and branched aliphatic moieties, which are common in medicinal chemistry to enhance lipophilicity, metabolic stability, and target binding .
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O2/c1-11(2)7-16(21)13-8-15(19-10-13)17(22)20-9-12-3-5-14(18)6-4-12/h3-6,8,10-11,19H,7,9H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUKYBWKMFGATD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC(=C1)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601330662 | |
| Record name | N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666000 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478259-39-1 | |
| Record name | N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601330662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide involves several steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a variety of methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Introduction of the 4-(3-methylbutanoyl) Group: This step typically involves the acylation of the pyrrole ring using an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst.
Attachment of the N-[(4-fluorophenyl)methyl] Group: The final step involves the alkylation of the pyrrole nitrogen with 4-fluorobenzyl chloride in the presence of a base such as potassium carbonate.
Chemical Reactions Analysis
N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide is a chemical compound with potential applications in medicinal chemistry and materials science. It has the molecular formula C17H19FN2O2 and a CAS Number of 478259-39-1 . The compound features a pyrrole ring substituted with a carboxamide group and includes a fluorophenyl group and a branched acyl chain (3-methylbutanoyl).
Potential Applications
- Medicinal Chemistry this compound may serve as a lead compound for drug development. Preliminary studies suggest it may interact with specific biological targets, including receptors involved in various signaling pathways. The presence of the fluorine atom may enhance lipophilicity and receptor binding affinity, which is crucial for its pharmacological effectiveness. It can be modified to enhance biological activity or explore structure-activity relationships.
- Materials Science The unique structure of this compound may lend itself to applications in materials science or as a biochemical probe.
The specific combination of substituents in this compound may enhance its activity compared to similar compounds. The table below compares this compound with similar compounds, highlighting their structural features and biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-(3-Methylbutanoyl)-1H-pyrrole-2-carboxamide | Lacks fluorine substituent | Potentially lower receptor affinity |
| N-(4-Fluorophenyl)acetamide | Simplified structure; no pyrrole | Different pharmacological profile |
| 1H-Pyrrole-2-carboxylic acid derivatives | Varying substituents on pyrrole | Diverse biological activities |
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .
Comparison with Similar Compounds
4-(2,4-Dimethoxyphenyl)-N-(4-(5-(4-fluorophenyl)-2-(methylthio)-1H-imidazol-4-yl)pyridin-2-yl)-1H-pyrrole-2-carboxamide (Compound 220)
- Core Structure : Pyrrole-2-carboxamide with a 2,4-dimethoxyphenyl substituent at the 4-position.
- Key Substituents :
- A pyridine-linked imidazole ring with a 4-fluorophenyl group.
- Methylthio (-SMe) group on the imidazole.
- Molecular Weight : 529.59 g/mol (C₂₈H₂₄FN₅O₃S).
- Comparison: The target compound lacks the imidazole-pyridine moiety but shares the 4-fluorophenyl group. The 3-methylbutanoyl group in the target compound may confer improved metabolic stability compared to the methylthio group in Compound 220.
4-(4-Methoxybenzoyl)-N-[(pyridin-3-yl)methyl]-1H-pyrrole-2-carboxamide
- Core Structure : Pyrrole-2-carboxamide with a 4-methoxybenzoyl substituent.
- Key Substituents :
- Pyridin-3-ylmethyl group at the nitrogen.
- Methoxybenzoyl group at the 4-position.
- Molecular Weight : 335.36 g/mol (C₁₉H₁₇N₃O₃).
- Comparison: The target compound replaces the methoxybenzoyl group with 3-methylbutanoyl, reducing aromaticity but increasing aliphatic flexibility. The 4-fluorophenylmethyl group may enhance blood-brain barrier penetration relative to the pyridinylmethyl group .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[(4-fluorophenyl)methyl]-4-(3-methylbutanoyl)-1H-pyrrole-2-carboxamide, identified by its CAS number 478259-39-1, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C17H19FN2O2. The compound features a pyrrole ring substituted with a carboxamide group, a fluorophenyl moiety, and a branched acyl chain (3-methylbutanoyl). These structural elements are crucial for its biological activity, influencing its lipophilicity and receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Weight | 302.35 g/mol |
| CAS Number | 478259-39-1 |
| Chemical Formula | C17H19FN2O2 |
| Physical State | Solid |
Preliminary studies indicate that this compound may interact with specific biological targets, including receptors involved in various signaling pathways. The presence of the fluorine atom is believed to enhance the compound's lipophilicity, which is vital for effective receptor binding and subsequent pharmacological action.
Therapeutic Applications
Research has suggested that this compound could serve as a lead candidate in drug development, particularly in treating conditions such as tuberculosis. In a study focused on pyrrole-2-carboxamides, compounds with similar structures exhibited potent anti-TB activity (MIC < 0.016 μg/mL) and low cytotoxicity (IC50 > 64 μg/mL) against drug-resistant strains of Mycobacterium tuberculosis . The structure-activity relationship (SAR) studies revealed that modifications to the pyrrole ring and carboxamide significantly influenced biological efficacy.
Structure-Activity Relationship (SAR)
The SAR studies conducted on related pyrrole derivatives indicate that substituents on the pyrrole ring can dramatically affect biological activity. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Fluorophenyl)acetamide | Lacks fluorine substituent | Lower receptor affinity |
| 4-(3-Methylbutanoyl)-1H-pyrrole-2-carboxamide | Similar core structure | Variable activity based on modifications |
| Pyrrole-2-carboxylic acid derivatives | Varying substituents on pyrrole | Diverse biological activities |
The unique combination of substituents in this compound suggests enhanced activity compared to these structurally similar compounds.
Case Studies
In one notable case study, researchers synthesized a series of pyrrole derivatives based on the crystal structure of MmpL3 (a target for anti-TB drugs). The study demonstrated that compounds with a fluorophenyl moiety exhibited significant anti-TB activities while maintaining low toxicity levels. This highlights the potential of this compound as an effective therapeutic agent against resistant strains of tuberculosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
